molecular formula C21H20N2O4 B2928585 (Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide CAS No. 946344-06-5

(Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide

Cat. No.: B2928585
CAS No.: 946344-06-5
M. Wt: 364.401
InChI Key: INUWHRIWGOJMEM-LUAWRHEFSA-N
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Description

(Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide is a synthetically designed acrylamide derivative of significant interest in medicinal chemistry and pharmacological research. Its core structure features an acrylamide group, a key functional moiety known for its ability to modulate the properties of potential drug candidates. Incorporation of the acrylamide group has been demonstrated to improve crucial drug-like characteristics, such as balancing hydrophilicity and lipophilicity, which can enhance solubility and membrane permeability for improved bioavailability . This compound is an important building block for researchers investigating novel therapeutic agents. A primary research application of this compound lies in the development of targeted anticancer therapies. The molecular scaffold is structurally analogous to compounds investigated as inhibitors of critical biological targets, such as Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization . Inhibition of these targets disrupts essential cellular processes in cancer cells, including proliferation and cell division, making this acrylamide derivative a valuable lead compound for developing new oncology therapeutics . Furthermore, its structural features are explored in the synthesis of modulators for neurotransmitter-gated ion channels, such as the GABAA receptor, indicating potential applications in neuroscience research for conditions like epilepsy, anxiety, and insomnia . The mechanism of action for acrylamide-containing compounds is often multifaceted. In kinase inhibitor research, the acrylamide group can enable covalent binding with cysteine residues in the active site of target enzymes, such as EGFR, leading to prolonged inhibition and efficacy against resistance mechanisms . In other contexts, similar compounds exhibit non-covalent interactions, potently modulating receptor function by binding to classic anesthetic sites within transmembrane domains of ion channels, thereby potentiating inhibitory neurotransmission . Researchers are provided with a versatile tool to probe these distinct biological mechanisms. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-25-18-10-8-15(12-20(18)26-2)9-11-21(24)22-14-17-13-19(27-23-17)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,22,24)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUWHRIWGOJMEM-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Preparation of the acrylamide moiety: This involves the reaction of an appropriate amine with acryloyl chloride under basic conditions.

    Coupling of the two fragments: The final step involves coupling the isoxazole-containing fragment with the acrylamide moiety, possibly through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding phenols.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl and isoxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic compounds, while reduction of the acrylamide would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common acrylamide backbone with several analogs (Table 1). Key differences arise in substituents and heterocyclic systems:

Table 1: Structural Comparison of Acrylamide Derivatives

Compound Name Substituent A Substituent B (Heterocyclic Group) Molecular Weight Key Functional Groups
Target Compound 3,4-Dimethoxyphenyl 5-Phenylisoxazol-3-ylmethyl Not provided Methoxy, Isoxazole
3612 () 4-Hydroxy-3-methoxyphenyl Thien-2-yl ~400 (estimated) Hydroxy, Thiophene
3712 () 1H-Indol-3-yl Styryl ~400 (estimated) Indole, Styrene
Isoxaben () 2,6-Dimethoxyphenyl 3-(1-Ethyl-1-methylpropyl)-isoxazolyl ~419 (calculated) Methoxy, Isoxazole (alkyl-substituted)
Compound Benzo[d][1,3]dioxol-5-yl 1,3,4-Oxadiazol-2-yl 339.31 Benzodioxole, Oxadiazole
Compound Benzo[d][1,3]dioxol-5-yl 1,3,4-Thiadiazol-2-yl 440.5 Benzodioxole, Thiadiazole

Isomerism and Stability

The Z-configuration of the target compound may confer distinct spatial arrangements compared to E-isomers, affecting receptor binding. highlights the difficulty in isolating E/Z isomers during synthesis, emphasizing the need for precise catalytic conditions .

Biological Activity

(Z)-3-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide is a synthetic compound with a complex molecular structure that includes an acrylamide core and is substituted with both a 3,4-dimethoxyphenyl group and a 5-phenylisoxazol-3-ylmethyl group. The unique features of this compound suggest significant potential for various biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C21H20N2O4
  • Molecular Weight : 364.4 g/mol

The structural characteristics of the compound enhance its interaction with biological targets, making it an interesting candidate for pharmacological studies.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antioxidant Properties : The presence of methoxy groups is often associated with antioxidant activity, which may protect cells from oxidative stress.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin production.

Case Studies

  • Anticancer Efficacy : A study demonstrated that analogs of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration.
  • Tyrosinase Inhibition : Research on structurally related compounds revealed that they effectively inhibited tyrosinase activity in vitro. For instance, one analog showed an IC50 value significantly lower than that of standard inhibitors like kojic acid, indicating its potential application in treating hyperpigmentation disorders .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 ValueReference
Analog 1Tyrosinase Inhibition1.12 µM
Analog 2Antioxidant ActivityNot specified
Analog 3Anticancer ActivityNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The isoxazole moiety may interact with active sites on enzymes, inhibiting their function.
  • Cell Signaling Pathways : The compound may modulate signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative damage, which is a common pathway in many diseases.

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